

ARRY-371797's effect on cardiac fibrosis and inflammation

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An In-depth Technical Guide on the Effects of **ARRY-371797** on Cardiac Fibrosis and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARRY-371797 (PF-07265803) is a potent and selective oral inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical mediator of cellular stress responses and has been implicated in the pathogenesis of cardiac fibrosis and inflammation.[3] [4][5] This technical guide provides a comprehensive overview of the mechanism of action of ARRY-371797, its effects on cardiac pathophysiology, and a summary of its clinical evaluation in patients with dilated cardiomyopathy (DCM) due to lamin A/C (LMNA) gene mutations. While the clinical development of ARRY-371797 was discontinued due to a lack of efficacy in a Phase 3 trial, the investigation into its therapeutic potential has provided valuable insights into the role of p38 MAPK in cardiac disease.[1]

Introduction: The Role of p38 MAPK in Cardiac Pathophysiology

The p38 MAPK signaling cascade is a key pathway activated by cellular stress, including inflammation, oxidative stress, and mechanical strain.[5] In the heart, sustained activation of



p38 MAPK is associated with maladaptive cardiac remodeling, including cardiomyocyte apoptosis, hypertrophy, and fibrosis.[5][6]

Cardiac Fibrosis: Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle, impaired cardiac function, and ultimately heart failure. The p38 MAPK pathway plays a central role in this process by:

- Promoting Myofibroblast Differentiation: p38 MAPK is essential for the transformation of cardiac fibroblasts into activated myofibroblasts, the primary cell type responsible for collagen production.[3][6]
- Stimulating Collagen Synthesis: Activated p38 MAPK enhances the expression of profibrotic genes, including those encoding various collagen types.[4]
- Mediating Profibrotic Cytokine Signaling: p38 MAPK acts downstream of key profibrotic cytokines such as transforming growth factor-beta (TGF-β) and angiotensin II.[3]

Cardiac Inflammation: Inflammation is a key contributor to the pathogenesis of various cardiovascular diseases. The p38 MAPK pathway is a central regulator of the inflammatory response in the heart. It is involved in the production of pro-inflammatory cytokines and chemokines, and the recruitment of inflammatory cells to the site of cardiac injury.

ARRY-371797: A Selective p38α MAPK Inhibitor

ARRY-371797 is an orally bioavailable small molecule that selectively inhibits the alpha isoform of p38 MAPK.[1][7] The rationale for developing a p38 MAPK inhibitor for cardiac disease stems from the extensive preclinical evidence implicating this pathway in cardiac fibrosis and inflammation.

Preclinical Evidence (Inferred)

While specific preclinical studies detailing the effects of **ARRY-371797** on cardiac fibrosis and inflammation are not readily available in the public domain, the mechanism of action as a p38 MAPK inhibitor allows for inferred effects based on the known roles of this pathway.

Table 1: Expected Effects of **ARRY-371797** on Markers of Cardiac Fibrosis and Inflammation (Based on p38 MAPK Inhibition)



Category	Marker	Expected Effect of ARRY-371797	Rationale
Cardiac Fibrosis	Collagen Deposition	Decrease	Inhibition of myofibroblast differentiation and collagen synthesis.[3]
Myofibroblast Activation (α-SMA expression)	Decrease	p38 MAPK is required for myofibroblast differentiation.[3][6]	
Profibrotic Gene Expression (e.g., COL1A1, CTGF)	Decrease	p38 MAPK regulates the transcription of profibrotic genes.	_
Cardiac Inflammation	Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6)	Decrease	p38 MAPK is a key regulator of pro- inflammatory cytokine production.[6]
Inflammatory Cell Infiltration	Decrease	Reduced expression of chemokines and adhesion molecules.	
Phosphorylated p38 MAPK levels	Decrease	Direct target engagement of the inhibitor.	

Clinical Development in LMNA-Related Dilated Cardiomyopathy

The primary clinical investigation of **ARRY-371797** focused on patients with DCM caused by mutations in the LMNA gene.[8][9] In this patient population, cellular stress is believed to lead to the hyperactivation of the p38 MAPK pathway.[7][10]

Phase 2 Clinical Trial (NCT02057341)



A Phase 2, open-label study evaluated the efficacy and safety of **ARRY-371797** in patients with LMNA-related DCM.[7][11][12]

Table 2: Key Results from the Phase 2 Study of ARRY-371797

Endpoint	Baseline (Median)	Change at Week 12
6-Minute Walk Test (6MWT) Distance	314 meters	Mean increase of 69 meters[11]
N-terminal pro-B-type Natriuretic Peptide (NT- proBNP)	1409 pg/mL	Median decrease to 848 pg/mL[11]
Left Ventricular Ejection Fraction (LVEF)	-	Stable[11][13]

The results of the Phase 2 study were promising, suggesting that **ARRY-371797** could improve functional capacity and reduce cardiac biomarker levels in patients with LMNA-related DCM.[7] [13][14] A long-term extension of this study suggested that the improvements in the 6-minute walk test distance were maintained for up to 120 weeks.[2][15]

Phase 3 Clinical Trial (REALM-DCM, NCT03439514)

A Phase 3, multinational, randomized, double-blind, placebo-controlled study was initiated to confirm the efficacy and safety of **ARRY-371797** in a larger population of patients with symptomatic LMNA-related DCM.[8][10][16] The primary endpoint was the change from baseline in the 6-minute walk test distance at 24 weeks.[1][10]

In August 2022, it was announced that the REALM-DCM trial was being discontinued.[1] An interim futility analysis indicated that the trial was unlikely to meet its primary endpoint.[1] The decision to halt the trial was not based on safety concerns.[1]

Experimental Protocols Measurement of Cardiac Fibrosis (General Histological Protocol)



Tissue Preparation:

- Excise hearts from experimental animals and fix in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate the tissue through a graded series of ethanol concentrations.
- Clear the tissue with xylene and embed in paraffin.
- Section the paraffin blocks into 5 μm thick slices and mount on glass slides.
- Staining:
 - Deparaffinize and rehydrate the tissue sections.
 - Stain with Masson's trichrome or Picrosirius red to visualize collagen fibers.
- · Imaging and Quantification:
 - Capture images of the stained sections using a light microscope.
 - Quantify the fibrotic area (blue staining for Masson's trichrome, red for Picrosirius red) as a
 percentage of the total tissue area using image analysis software.

Western Blot for p38 MAPK Phosphorylation (General Protocol)

- Protein Extraction:
 - Homogenize cardiac tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cellular debris and collect the supernatant.
 - Determine protein concentration using a BCA assay.
- Electrophoresis and Transfer:



- Separate equal amounts of protein by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Quantify the band intensity using densitometry software.
 - Normalize the phosphorylated p38 MAPK signal to total p38 MAPK or a loading control (e.g., GAPDH).

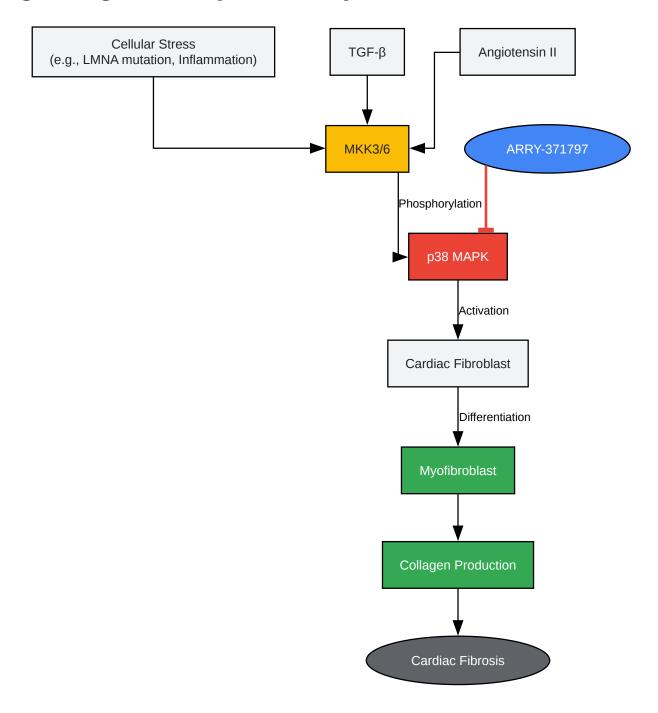
6-Minute Walk Test (Clinical Protocol)

The 6-minute walk test (6MWT) is a standardized assessment of functional exercise capacity. [17]

- Preparation: The test is conducted on a flat, hard surface along a straight corridor of a set length (e.g., 30 meters).[17]
- Procedure: Patients are instructed to walk as far as they can in 6 minutes, turning around at
 the ends of the corridor. They are permitted to slow down and rest if necessary, but are
 encouraged to resume walking as soon as they are able.
- Measurement: The total distance walked in 6 minutes is recorded.[17]



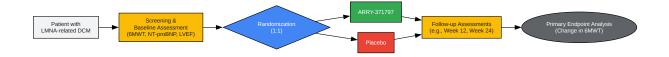
Signaling Pathways and Experimental Workflows



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Caption: p38 MAPK signaling in cardiac fibrosis and the inhibitory action of ARRY-371797.





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